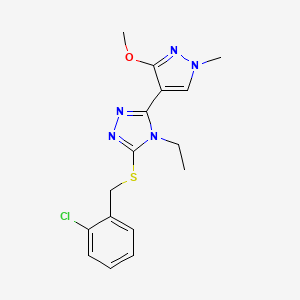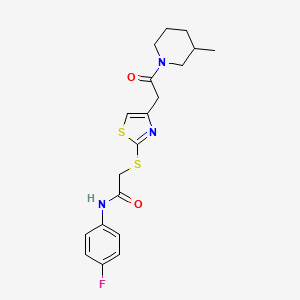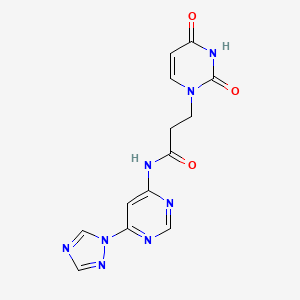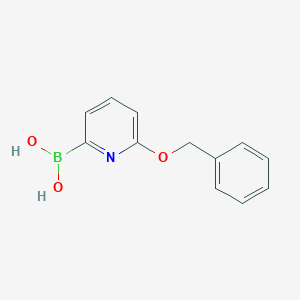
N-(2,4-difluorophenyl)-3-(4-fluorophenyl)sulfanylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “N-(2,4-difluorophenyl)-2-fluorobenzamide”, a similar compound, was determined using single-crystal X-ray diffraction methods . In this compound, both aromatic rings are effectively coplanar with an interplanar angle of 0.7 (2)°. The central amide group plane is oriented by 23.04 (18)° and 23.69 (17)° from both aromatic rings, forming an intramolecular contact with an ortho-F12 atom with H1⋯F12 = 2.12 (4) Å .Applications De Recherche Scientifique
Environmental Degradation and Monitoring
Microbial Degradation of PFASs
Polyfluoroalkyl chemicals, which include N-(2,4-difluorophenyl)-3-(4-fluorophenyl)sulfanylpropanamide, are known for their widespread use and persistence in the environment. Research by Liu and Avendaño (2013) provides a comprehensive review of microbial degradation pathways for these substances. The study emphasizes the environmental fate of PFASs and suggests microbial action as a potential route for mitigating their persistence (Liu & Avendaño, 2013).
Fluorinated Alternatives
Wang et al. (2013) discuss the transition to fluorinated alternatives for long-chain PFASs due to regulatory and environmental concerns. This review highlights the need for more accessible information on these alternatives to facilitate risk assessment and management (Wang et al., 2013).
Toxicological Assessment and Regulatory Perspectives
Polymer of Low Concern
Henry et al. (2018) critically review the classification of fluoropolymers, including derivatives like this compound, as "polymers of low concern" (PLC). This distinction is based on their high molecular weight, stability, and lack of bioavailability, suggesting minimal ecological risk (Henry et al., 2018).
Developmental Toxicity of PFASs
Lau et al. (2004) review the developmental toxicity of PFASs, including PFOA and PFOS, which are closely related to the compound of interest. Despite historical non-remarkable findings, recent data on reproductive and developmental indices call for a reassessment of these compounds' safety (Lau et al., 2004).
Chemical Applications and Advances
Fluoroalkylation in Aqueous Media
Song et al. (2018) highlight advances in fluoroalkylation reactions, including those involving this compound, in water or aqueous conditions. This approach aligns with green chemistry principles by reducing environmental impact and improving efficiency (Song et al., 2018).
Sulfonamide Drug Mechanisms
While not directly related to the specific compound this compound, studies on sulfonamide drugs offer insights into the broader applications and mechanisms of action of sulfonamide derivatives. Luzi and Pozza (1997) discuss the pharmacokinetics, dynamics, and therapeutic indications of glibenclamide, a sulfonamide drug, shedding light on the multifaceted roles of sulfonamides in medicine (Luzi & Pozza, 1997).
Propriétés
IUPAC Name |
N-(2,4-difluorophenyl)-3-(4-fluorophenyl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NOS/c16-10-1-4-12(5-2-10)21-8-7-15(20)19-14-6-3-11(17)9-13(14)18/h1-6,9H,7-8H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPSXAVZNCNSDQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SCCC(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 4-{[4-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-oxo-2-(2-thienyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2657104.png)


![6-fluoro-3-[1-(2-oxo-2H-chromene-3-carbonyl)piperidin-4-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2657109.png)


![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide](/img/structure/B2657115.png)
![1-[4-(Oxan-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2657116.png)
![3-(4-Chlorophenyl)-6-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2657117.png)


![N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2657123.png)


